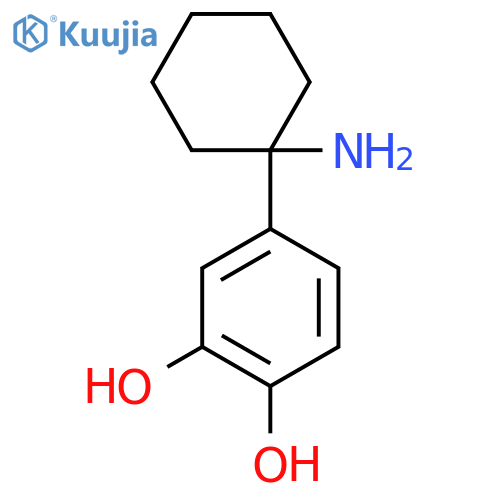Cas no 1506515-25-8 (4-(1-aminocyclohexyl)benzene-1,2-diol)

1506515-25-8 structure
商品名:4-(1-aminocyclohexyl)benzene-1,2-diol
4-(1-aminocyclohexyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 4-(1-aminocyclohexyl)benzene-1,2-diol
- 1506515-25-8
- EN300-1821195
-
- インチ: 1S/C12H17NO2/c13-12(6-2-1-3-7-12)9-4-5-10(14)11(15)8-9/h4-5,8,14-15H,1-3,6-7,13H2
- InChIKey: LDRYCPYDXXKYLT-UHFFFAOYSA-N
- ほほえんだ: OC1=C(C=CC(=C1)C1(CCCCC1)N)O
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 66.5Ų
4-(1-aminocyclohexyl)benzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1821195-0.5g |
4-(1-aminocyclohexyl)benzene-1,2-diol |
1506515-25-8 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1821195-1g |
4-(1-aminocyclohexyl)benzene-1,2-diol |
1506515-25-8 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1821195-5.0g |
4-(1-aminocyclohexyl)benzene-1,2-diol |
1506515-25-8 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1821195-0.25g |
4-(1-aminocyclohexyl)benzene-1,2-diol |
1506515-25-8 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1821195-2.5g |
4-(1-aminocyclohexyl)benzene-1,2-diol |
1506515-25-8 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1821195-0.1g |
4-(1-aminocyclohexyl)benzene-1,2-diol |
1506515-25-8 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1821195-0.05g |
4-(1-aminocyclohexyl)benzene-1,2-diol |
1506515-25-8 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1821195-5g |
4-(1-aminocyclohexyl)benzene-1,2-diol |
1506515-25-8 | 5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1821195-10g |
4-(1-aminocyclohexyl)benzene-1,2-diol |
1506515-25-8 | 10g |
$4360.0 | 2023-09-19 | ||
| Enamine | EN300-1821195-1.0g |
4-(1-aminocyclohexyl)benzene-1,2-diol |
1506515-25-8 | 1g |
$1014.0 | 2023-06-03 |
4-(1-aminocyclohexyl)benzene-1,2-diol 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
1506515-25-8 (4-(1-aminocyclohexyl)benzene-1,2-diol) 関連製品
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
